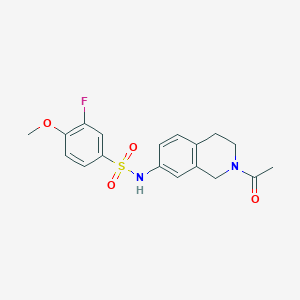
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorophore Research and Development
- Synthesis and Spectroscopy of Analogues : A study by Kimber et al. (2003) involved the synthesis and spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II). This research contributes to the understanding of compounds structurally similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide and their potential applications in detecting and imaging zinc ions in biological systems (Kimber et al., 2003).
Anticancer Research
- Development of Tubulin Polymerization Inhibitors : Srikanth et al. (2016) designed and synthesized 2‐anilino‐3‐aroylquinolines, exhibiting cytotoxic activity against various human cancer cell lines. These compounds are structurally related and highlight the potential of similar compounds in developing novel anticancer therapies (Srikanth et al., 2016).
Chemical Synthesis
- Copper-Catalyzed Aminocyclization : A study by Xia et al. (2016) discusses copper-catalyzed radical aminoarylation of acrylamide, demonstrating the versatility of related compounds in complex chemical synthesis (Xia et al., 2016).
Neurochemical Research
- Investigating Protein Kinase Inhibitors : Sumi et al. (1991) examined the inhibitory property of methoxybenzenesulfonamide derivatives on Ca2+/calmodulin-dependent protein kinase II, suggesting implications in neurochemical pathways and potential therapeutic applications (Sumi et al., 1991).
Crystal Structure Analysis
- Structural Aspects of Isoquinoline Derivatives : Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, contributing to the knowledge of crystal structures and properties of similar compounds (Karmakar et al., 2007).
Inhibitory Studies on Acetylcholine-receptor and -esterase
- Inhibition of Acetylcholine-receptor and -esterase : Research by Mautner and Bartels (1970) on p-nitrobenzene diazonium fluoroborate analogs, including their interaction with acetylcholine-receptor and -esterase, provides insights into the inhibition mechanisms that could be relevant for related sulfonamide derivatives (Mautner & Bartels, 1970).
Antimicrobial Studies
- Synthesis and Antimicrobial Study : Vanparia et al. (2010) synthesized and studied the antimicrobial activity of novel aminobenzenesulfonamide and its oxinates, demonstrating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12(22)21-8-7-13-3-4-15(9-14(13)11-21)20-26(23,24)16-5-6-18(25-2)17(19)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIOGVHQDUPGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


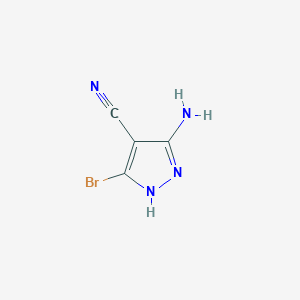
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)


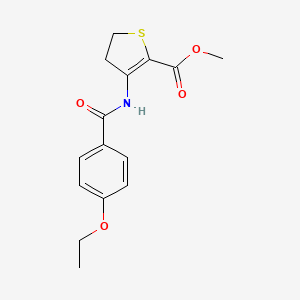
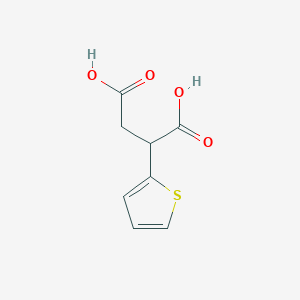
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
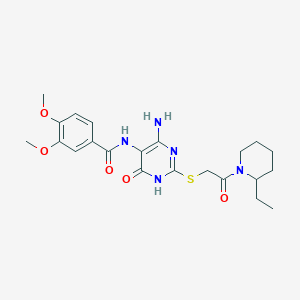
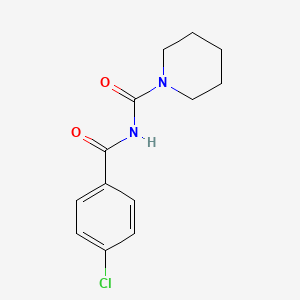
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)


